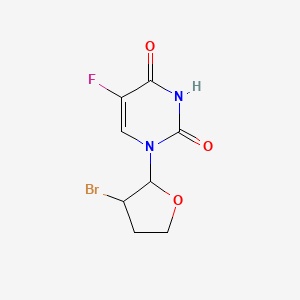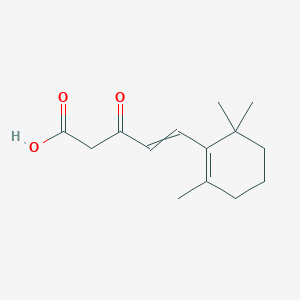
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is a chemical compound with a molecular formula of C13H18O3. It is characterized by the presence of a cyclohexene ring with three methyl groups and a conjugated ketone and carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid can be achieved through several methods. One common approach involves the oxidation of α-cyclocitral using potassium permanganate, which yields the desired compound in high yield . Another method involves the controlled hydrogenation of isoPhorone, followed by further chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA). These methods ensure high yield and purity, making the compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or more oxidized ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Similar structure with a hydroxyl group.
6-Hydroxy-3-oxo-α-ionol (Vomifoliol): Similar structure with a hydroxyl group and different functional groups
Uniqueness
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
64929-36-8 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-oxo-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-enoic acid |
InChI |
InChI=1S/C14H20O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7H,4-5,8-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
GJQWETPIXKUUKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


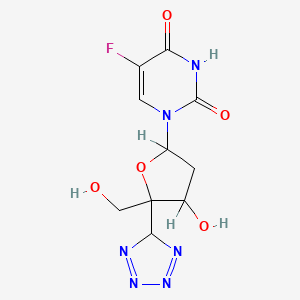
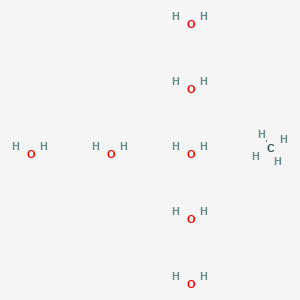

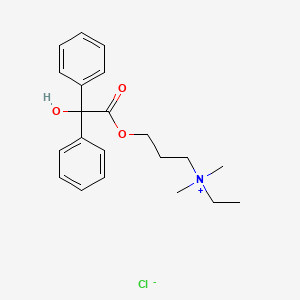
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
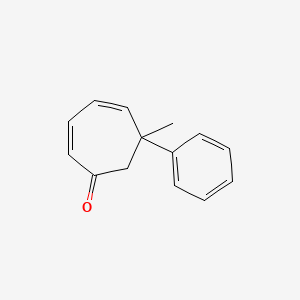

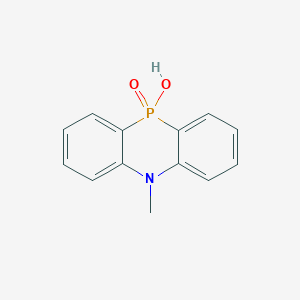

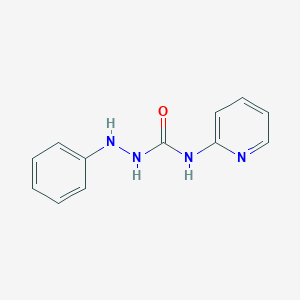
acetate](/img/structure/B14494907.png)


